molecular formula C14H24N4 B13764342 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)

Cat. No.: B13764342
M. Wt: 248.37 g/mol
InChI Key: XRWBTFJARRSWHO-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]azepine derivatives belong to a class of nitrogen-containing heterocyclic compounds characterized by a fused pyrazole and azepine (7-membered ring) system. The compound Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci) features a partially saturated azepine core with methyl and piperidinyl substituents.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-methyl-3-(1-methylpiperidin-3-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-17-9-5-6-11(10-17)13-12-7-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3

InChI Key

XRWBTFJARRSWHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN(C3=C2CCCCN3)C

Origin of Product

United States

Preparation Methods

Formation of the Azepine Ring onto a Preformed Pyrazole Core

This approach starts with a pyrazole derivative, which undergoes ring expansion or annulation reactions to form the azepine ring. Typically, the pyrazole nucleus is functionalized to introduce suitable leaving groups or nucleophilic sites that facilitate cyclization to the seven-membered ring.

  • Key Reagents: 3-aminopyrazole derivatives, bifunctional electrophiles (e.g., 1,3-dihalopropanes or equivalents)
  • Reaction Conditions: Often involve base-mediated cyclization, heating in polar aprotic solvents
  • Advantages: Allows for selective substitution on the pyrazole ring before azepine formation, enabling structural diversity

Construction of the Pyrazole Ring onto a Preformed Azepine or Piperidine Ring

Alternatively, synthesis may proceed by building the pyrazole ring onto a pre-existing azepine or piperidine scaffold. This method involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents tethered to the azepine ring.

  • Key Reagents: Hydrazine derivatives, keto or aldehyde functionalities on the azepine ring
  • Reaction Conditions: Acid or base catalysis, reflux in ethanol or other solvents
  • Advantages: Provides control over the substitution pattern on the azepine ring and allows late-stage pyrazole ring formation

Specific Preparation of 1,4,5,6,7,8-Hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)pyrazolo[3,4-b]azepine

Based on the available data, the preparation of this compound typically involves:

  • Step 1: Synthesis of the piperidinyl intermediate, often via methylation of 3-piperidinol or 3-piperidinamine to introduce the 1-methyl substituent.
  • Step 2: Formation of the pyrazoloazepine core by cyclization reactions involving the piperidinyl intermediate and pyrazole or related precursors.
  • Step 3: Hydrogenation or other reduction steps to achieve the hexahydro substitution pattern on the azepine ring.
  • Step 4: Final methylation at the 1-position of the azepine ring to yield the target compound.

This sequence requires careful control of reaction conditions to avoid over-reduction or side reactions, and purification is generally achieved by recrystallization or chromatography.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes References
Piperidinyl intermediate synthesis Methylation of 3-piperidinol/amine with methyl iodide or similar methylating agents Introduction of 1-methyl group on piperidine
Pyrazoloazepine core formation Cyclization of pyrazole derivative with piperidinyl intermediate under base catalysis Formation of fused bicyclic system
Hexahydro ring saturation Catalytic hydrogenation (e.g., Pd/C, H2 atmosphere) Saturation of azepine ring to hexahydro derivative
Final methylation Alkylation with methyl halides under basic conditions Methylation at azepine N-1 position

Chemical Reactions Analysis

Pyrazolo[3,4-b]azepines undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
Pyrazolo[3,4-b]azepines have been investigated for their potential as therapeutic agents due to their ability to modulate various biological pathways. Research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating diseases such as cancer and neurodegenerative disorders. The mechanism of action typically involves competitive inhibition where the compound binds to the enzyme's active site, preventing substrate access.

Antioxidant and Antimicrobial Properties
Studies have shown that pyrazolo[3,4-b]azepines possess antioxidant and antimicrobial properties. For instance, research focusing on their DPPH radical scavenging capacity has highlighted their potential as effective antioxidants. Additionally, some derivatives have demonstrated significant antibacterial activity against various strains of bacteria .

Structure-Activity Relationship (SAR)

The structure of pyrazolo[3,4-b]azepine derivatives significantly influences their biological activities. Modifications in the substituents at different positions of the pyrazole and azepine rings can enhance or reduce their efficacy. For example:

Compound Name Structure Type Unique Features
Pyrazolo[3,4-b]pyridinesPyrazole fused with pyridineDifferent fused ring system; often exhibits different biological activities.
Dipyrazolo[3,4-b4’,3’-f]azepinesTwo pyrazole rings fused to azepineIncreased complexity; may show enhanced bioactivity due to multiple reactive sites.
Dithieno[2,3-b3’,2’-f]azepinesThiophene rings fused to azepineContains sulfur; may exhibit distinct electronic properties compared to nitrogenous analogs.

Synthesis Techniques

The synthesis of pyrazolo[3,4-b]azepines typically involves various chemical reactions including cyclization methods. Notable techniques include:

  • Friedel-Crafts Cyclization : This method utilizes catalysts like AlCl₃ or P₂O₅ to promote the formation of the pyrazolo[3,4-b]azepine structure from precursor compounds.
  • Ullman Coupling Reactions : These reactions facilitate the formation of complex heterocycles by coupling halogenated pyrazoles with aryl amines under specific conditions .

Case Studies

  • Antitumor Activity : A study reported on a novel pyrazolopyridine compound derived from pyrazolo[3,4-b]azepines demonstrated significant antitumor activity in vitro. The compound was synthesized through a series of reactions involving halogen-functionalized precursors and was subsequently tested for its efficacy against various cancer cell lines.
  • Diabetes Management : Another research effort focused on synthesizing derivatives that exhibit α-glucosidase inhibition properties aimed at controlling postprandial hyperglycemia in diabetic patients. The study highlighted the importance of structural modifications in enhancing biological activity against diabetes-related targets .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds are believed to exert their effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Differences and Implications

Table 1: Structural Comparison

Compound Class Core Structure Ring Size Key Substituents
Pyrazolo[3,4-b]azepine Pyrazole + Azepine 7-membered 1-methyl, 3-(1-methyl-3-piperidinyl)
Pyrazolo[3,4-b]pyridine Pyrazole + Pyridine 6-membered Varied (e.g., phenyl, cyano, methyl)
Pyrazolo[3,4-d]pyrimidine Pyrazole + Pyrimidine 6-membered Amino, methyl, aryl
  • Azepine vs. Pyridine/Pyrimidine: The 7-membered azepine ring introduces increased conformational flexibility, which may enhance or disrupt binding to enzyme active sites compared to rigid 6-membered analogs. For example, pyrazolo[3,4-b]pyridines exhibit planar structures ideal for ATP-binding pocket interactions in kinases, while the azepine’s non-planar structure could alter binding modes.
  • Substituent Effects : The piperidinyl group in the target compound may improve solubility or confer selectivity for neurological targets, as seen in other piperidine-containing kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substituents : Methyl groups on the pyrazole ring (e.g., in pyrazolo[3,4-b]pyridines) reduce MNK1/2 inhibition, while aryl groups enhance binding. The target compound’s 1-methyl and 3-piperidinyl groups may balance steric effects and solubility.
  • Core Flexibility : Rigid pyridine/pyrimidine cores favor kinase binding, while the azepine’s flexibility might improve bioavailability or off-target effects.

Physicochemical and Pharmacokinetic Properties

Table 4: Physicochemical Comparison

Compound Class Molecular Weight LogP Hydrogen Bond Donors Topological PSA
Pyrazolo[3,4-b]azepine* ~300 (estimated) ~1.5 1–2 ~60 Ų
Pyrazolo[3,4-b]pyridine 177–250 -0.1–2.5 1–3 50–90 Ų
Pyrido[2,3-b]pyrazine 177.16 -0.1 1 62.3 Ų

*Estimated based on structural analogs.

  • The azepine derivative’s higher molecular weight and moderate LogP may improve membrane permeability compared to smaller pyrazolo[3,4-b]pyridines.

Biological Activity

Pyrazolo[3,4-b]azepine, specifically 1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci), is a complex heterocyclic compound characterized by a fused pyrazole and azepine ring system. This compound exhibits a unique arrangement of nitrogen atoms and includes a piperidinyl group that enhances its potential biological activity and interaction with various biological targets. Its molecular formula is C13H18N4C_{13}H_{18}N_4 .

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]azepines in cancer therapy. Research indicates that these compounds can inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and differentiation. For instance, compound C03 demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. This compound also showed selectivity towards MCF-7 breast cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Cell LineSelectivity
C03TRKA56Km-12MCF-7

The mechanism by which pyrazolo[3,4-b]azepines exert their anticancer effects involves competitive inhibition of enzymes critical for cancer cell metabolism. These compounds bind to the active sites of specific enzymes, preventing substrate access and thereby disrupting metabolic pathways associated with tumor growth .

Antioxidant Activity

In addition to their anticancer properties, pyrazolo[3,4-b]azepines have been studied for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Interaction with Biological Targets

The interactions of pyrazolo[3,4-b]azepines with various biological receptors and enzymes have been extensively investigated. These compounds have shown promise in modulating several biological pathways through specific receptor interactions. For example, they may influence neurotransmitter systems due to their structural similarities to known psychoactive compounds .

Study on TRK Inhibition

A detailed investigation into the inhibitory effects of pyrazolo[3,4-b]azepine derivatives on TRK signaling pathways revealed significant anticancer activity. The study synthesized several derivatives and evaluated their potency against different TRK subtypes. Compound C03 was found to be particularly effective, indicating a strong potential for development as a targeted cancer therapy .

Antioxidant Efficacy in Cellular Models

Another study explored the antioxidant capabilities of pyrazolo[3,4-b]azepines using cellular models exposed to oxidative stress. Results demonstrated that these compounds significantly reduced markers of oxidative damage compared to control groups .

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